1-(2-phenylethyl)-1H-pyrazole-5-carboxylic acid
CAS No.: 1342842-63-0
Cat. No.: VC5090593
Molecular Formula: C12H12N2O2
Molecular Weight: 216.24
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1342842-63-0 |
|---|---|
| Molecular Formula | C12H12N2O2 |
| Molecular Weight | 216.24 |
| IUPAC Name | 2-(2-phenylethyl)pyrazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C12H12N2O2/c15-12(16)11-6-8-13-14(11)9-7-10-4-2-1-3-5-10/h1-6,8H,7,9H2,(H,15,16) |
| Standard InChI Key | ZOGFAOYLUSLKCQ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CCN2C(=CC=N2)C(=O)O |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
1-(2-Phenylethyl)-1H-pyrazole-5-carboxylic acid (molecular formula: ) features a pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) substituted at the N1 position with a 2-phenylethyl group and at the C5 position with a carboxylic acid functional group. The IUPAC name, 2-(2-phenylethyl)pyrazole-3-carboxylic acid, reflects its substitution pattern .
Key structural parameters include:
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Bond lengths: The pyrazole ring exhibits typical bond lengths for aromatic heterocycles, with N-N distances approximating 1.35–1.40 Å and C-N bonds ranging from 1.32–1.38 Å, as observed in analogous pyrazole carboxylates .
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Dihedral angles: The phenylethyl substituent at N1 introduces steric effects, leading to non-planar conformations. In related structures, dihedral angles between the pyrazole ring and phenyl groups range from 3.55° to 73.60°, depending on intermolecular interactions .
Table 1: Molecular Descriptors of 1-(2-Phenylethyl)-1H-pyrazole-5-carboxylic Acid
Synthesis and Modification Strategies
Table 2: Predicted Physicochemical Properties
| Property | Value | Method/Source |
|---|---|---|
| Melting point | 130°C (analogous compound) | Experimental (est.) |
| Boiling point | 308.5°C | Computational |
| Solubility | Soluble in methanol | Experimental |
| LogP | 2.1 (predicted) | ChemAxon |
Intermolecular Interactions and Crystal Packing
Hydrogen Bonding Networks
In crystalline states, pyrazole carboxylates often stabilize via:
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N-H···O hydrogen bonds: Between the pyrazole NH and carboxylate oxygen (bond lengths: 1.976–2.71 Å) .
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C-H···π interactions: Involving aromatic protons and adjacent phenyl rings (distance: ~3.47 Å) .
For 1-(2-phenylethyl)-1H-pyrazole-5-carboxylic acid, computational studies predict similar stabilization mechanisms, with electrostatic potential (ESP) surfaces highlighting regions of high electron density at the carboxylic oxygen and pyrazole nitrogen .
Computational and Spectroscopic Characterization
Density Functional Theory (DFT) Studies
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Geometric optimization: B3LYP/def-TZVP calculations on analogous pyrazole oximes showed excellent agreement with X-ray crystallographic data (bond length RMSD < 0.02 Å) .
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Frontier molecular orbitals (FMOs): The HOMO-LUMO gap (~4.5 eV) suggests moderate reactivity, typical for aromatic heterocycles .
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